molecular formula C4H8N2S B15139014 1,3-Propylene-d6 thiourea

1,3-Propylene-d6 thiourea

Cat. No.: B15139014
M. Wt: 122.22 g/mol
InChI Key: NVHNGVXBCWYLFA-NMFSSPJFSA-N
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Description

1,3-Propylene-d6 thiourea is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of thiourea, an organosulfur compound with the formula SC(NH2)2. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propylene-d6 thiourea typically involves the reaction of deuterated propylene with thiourea. The reaction conditions often include a deuterated solvent and a catalyst to facilitate the incorporation of deuterium atoms into the propylene structure. The process can be summarized as follows:

    Deuterated Propylene Preparation: Deuterated propylene is prepared by the deuteration of propylene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reaction with Thiourea: The deuterated propylene is then reacted with thiourea in a deuterated solvent, such as deuterated chloroform (CDCl3), under controlled temperature and pressure conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

1,3-Propylene-d6 thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1,3-Propylene-d6 thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor and its antioxidant activity.

    Industry: Utilized in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of 1,3-Propylene-d6 thiourea involves its interaction with molecular targets through its sulfur and deuterium atoms. The sulfur atom can form strong bonds with various metal ions and enzymes, leading to inhibition or activation of specific biochemical pathways. The deuterium atoms provide stability and resistance to metabolic degradation, making the compound useful in long-term studies.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The non-deuterated form of 1,3-Propylene-d6 thiourea, with similar chemical properties but different isotopic composition.

    1,3-Propylene thiourea: A similar compound without deuterium atoms, used in similar applications but with different stability and reactivity.

    Deuterated Thiourea: Another deuterated derivative of thiourea, used in isotopic labeling studies.

Uniqueness

This compound is unique due to its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in long-term studies and applications requiring precise isotopic labeling.

Properties

Molecular Formula

C4H8N2S

Molecular Weight

122.22 g/mol

IUPAC Name

4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thione

InChI

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2

InChI Key

NVHNGVXBCWYLFA-NMFSSPJFSA-N

Isomeric SMILES

[2H]C1(C(NC(=S)NC1([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CNC(=S)NC1

Origin of Product

United States

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